3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid
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Overview
Description
3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a dimethylaminomethyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Aminomethyl Group:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Reduction: The compound can undergo reduction reactions, particularly at the boronic acid group, to form boranes.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activities.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The dimethylaminomethyl group enhances its solubility and reactivity, while the fluorine atom can influence its electronic properties and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the dimethylaminomethyl and fluorine groups, making it less versatile in certain reactions.
3-(N,N-Dimethylaminomethyl)phenylboronic acid: Similar but lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluorophenylboronic acid: Lacks the dimethylaminomethyl group, reducing its solubility and reactivity.
Uniqueness
3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid is unique due to the combination of the dimethylaminomethyl group, fluorine atom, and boronic acid group. This combination provides enhanced reactivity, solubility, and versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-4-3-5-8(9(7)11)10(13)14/h3-5,13-14H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKBSSZJZFXHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CN(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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